molecular formula C15H11BrN2O B11096391 (3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11096391
M. Wt: 315.16 g/mol
InChI Key: DMJDOVHRJFPPGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE: Similar structure with a chlorine atom instead of a methyl group.

    5-BROMO-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a dihydroindole ring.

Uniqueness

5-BROMO-3-[(3-METHYLPHENYL)IMINO]-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

5-bromo-3-(3-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O/c1-9-3-2-4-11(7-9)17-14-12-8-10(16)5-6-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

DMJDOVHRJFPPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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